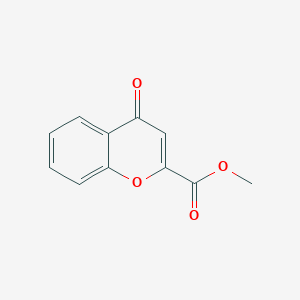
Benzindopyrine
Übersicht
Beschreibung
Benzindopyrine is a chemical compound with the molecular formula C22H20N2. It is known for its potential use as an antipsychotic agent. The compound belongs to the class of anticholinergic agents and has been studied for its effects on the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzindopyrine can be synthesized through various synthetic routes. One common method involves the reaction of aldehydes or ketones with ammonia, which is a general method for the production of pyridine bases . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzindopyrin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Benzindopyrin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: Benzindopyrin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel beinhalten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion zu reduzierten Formen von Benzindopyrin führen kann.
4. Wissenschaftliche Forschungsanwendungen
Benzindopyrin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung in Studien über Anticholinergika und deren chemische Eigenschaften verwendet.
Biologie: Benzindopyrin wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine Interaktionen mit Neurotransmitterrezeptoren.
Medizin: Die Verbindung wurde auf ihren potenziellen Einsatz als Antipsychotikum untersucht, das auf Erkrankungen wie Schizophrenie abzielt.
Industrie: Benzindopyrin kann bei der Entwicklung neuer Arzneimittel und chemischer Produkte verwendet werden
5. Wirkmechanismus
Der Wirkmechanismus von Benzindopyrin beinhaltet seine Interaktion mit Neurotransmitterrezeptoren im zentralen Nervensystem. Es wirkt als Anticholinergikum und hemmt die Wirkung von Acetylcholin an muskarinischen Rezeptoren. Diese Hemmung kann zu verschiedenen therapeutischen Wirkungen führen, wie z. B. der Reduzierung psychotischer Symptome .
Ähnliche Verbindungen:
Benzatropin: Ein Anticholinergikum, das zur Behandlung von Parkinson-Krankheit und extrapyramidalen Symptomen eingesetzt wird.
Vergleich: Benzindopyrin ist in seiner spezifischen Struktur und seinen potenziellen antipsychotischen Eigenschaften einzigartig. Während Antipyrin und Benzatropin einige pharmakologische Gemeinsamkeiten aufweisen, unterscheidet sich Benzindopyrin durch seine unterschiedliche molekulare Struktur und gezielte Wirkung auf Neurotransmitterrezeptoren von diesen Verbindungen.
Wissenschaftliche Forschungsanwendungen
Benzindopyrine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of anticholinergic agents and their chemical properties.
Biology: this compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: The compound has been investigated for its potential use as an antipsychotic drug, targeting conditions such as schizophrenia.
Industry: this compound may be used in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of benzindopyrine involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an anticholinergic agent, inhibiting the action of acetylcholine at muscarinic receptors. This inhibition can lead to various therapeutic effects, such as reducing psychotic symptoms .
Vergleich Mit ähnlichen Verbindungen
Antipyrine: An analgesic and antipyretic agent used for the symptomatic treatment of acute otitis media.
Benzatropine: An anticholinergic drug used to treat Parkinson’s disease and extrapyramidal symptoms.
Comparison: Benzindopyrine is unique in its specific structure and potential antipsychotic properties. While antipyrine and benzatropine share some pharmacological similarities, this compound’s distinct molecular structure and targeted effects on neurotransmitter receptors set it apart from these compounds.
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-pyridin-4-ylethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-2-6-19(7-3-1)16-24-17-20(21-8-4-5-9-22(21)24)11-10-18-12-14-23-15-13-18/h1-9,12-15,17H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCKJKZCZLXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168017 | |
| Record name | Benzindopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16571-59-8 | |
| Record name | Benzindopyrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016571598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzindopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZINDOPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Y024X5FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol](/img/structure/B93045.png)

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)








